6-chloro-5,7-dimethyl-3-(3-nitrophenyl)-3,4-dihydro-2H-1,3-benzoxazine
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Overview
Description
6-chloro-5,7-dimethyl-3-(3-nitrophenyl)-3,4-dihydro-2H-1,3-benzoxazine is a synthetic organic compound belonging to the benzoxazine family Benzoxazines are known for their diverse applications in polymer chemistry, particularly in the development of high-performance thermosetting resins
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-5,7-dimethyl-3-(3-nitrophenyl)-3,4-dihydro-2H-1,3-benzoxazine typically involves the following steps:
Formation of the Benzoxazine Ring: The benzoxazine ring can be synthesized through a Mannich-type reaction, where an amine, phenol, and formaldehyde react under acidic or basic conditions.
Substitution Reactions: The introduction of chloro, methyl, and nitrophenyl groups can be achieved through electrophilic aromatic substitution reactions. For instance, chlorination can be done using chlorine gas or thionyl chloride, while methylation can be achieved using methyl iodide or dimethyl sulfate.
Nitration: The nitrophenyl group is typically introduced via nitration, using a mixture of concentrated nitric and sulfuric acids.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated control systems for precise reaction conditions, and efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, forming carboxylic acids or aldehydes.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst or iron in acidic conditions.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols, forming various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or iron (Fe) in hydrochloric acid (HCl).
Substitution: Sodium amide (NaNH₂) or thiourea (NH₂CSNH₂) in polar solvents like dimethylformamide (DMF).
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Amines.
Substitution: Various substituted benzoxazines depending on the nucleophile used.
Scientific Research Applications
6-chloro-5,7-dimethyl-3-(3-nitrophenyl)-3,4-dihydro-2H-1,3-benzoxazine has several applications in scientific research:
Polymer Chemistry: Used as a monomer in the synthesis of high-performance thermosetting resins with applications in aerospace, electronics, and automotive industries.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its unique structural features, which may interact with biological targets.
Material Science: Employed in the creation of advanced materials with specific properties such as thermal stability, chemical resistance, and mechanical strength.
Mechanism of Action
The mechanism of action of 6-chloro-5,7-dimethyl-3-(3-nitrophenyl)-3,4-dihydro-2H-1,3-benzoxazine depends on its application:
Polymerization: In polymer chemistry, the compound undergoes ring-opening polymerization, forming a network of cross-linked polymers. The chloro and nitrophenyl groups can influence the polymer’s properties by affecting the polymerization kinetics and the final polymer structure.
Biological Activity: If used in medicinal chemistry, the compound’s mechanism of action would involve interactions with specific molecular targets such as enzymes or receptors, potentially inhibiting or modulating their activity.
Comparison with Similar Compounds
Similar Compounds
6-chloro-3-(3-nitrophenyl)-3,4-dihydro-2H-1,3-benzoxazine: Lacks the methyl groups, which can affect its reactivity and applications.
5,7-dimethyl-3-(3-nitrophenyl)-3,4-dihydro-2H-1,3-benzoxazine: Lacks the chloro group, potentially altering its chemical properties and polymerization behavior.
6-chloro-5,7-dimethyl-3-phenyl-3,4-dihydro-2H-1,3-benzoxazine:
Uniqueness
The presence of chloro, methyl, and nitrophenyl groups in 6-chloro-5,7-dimethyl-3-(3-nitrophenyl)-3,4-dihydro-2H-1,3-benzoxazine makes it unique by providing a balance of electronic and steric effects. These substituents can enhance its reactivity in certain chemical reactions and improve the properties of polymers derived from it, such as thermal stability and mechanical strength.
Properties
IUPAC Name |
6-chloro-5,7-dimethyl-3-(3-nitrophenyl)-2,4-dihydro-1,3-benzoxazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O3/c1-10-6-15-14(11(2)16(10)17)8-18(9-22-15)12-4-3-5-13(7-12)19(20)21/h3-7H,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWHJJHQVMHHBAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CN(CO2)C3=CC(=CC=C3)[N+](=O)[O-])C(=C1Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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